
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography or mass spectrometry to determine the 3D arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis or wet chemistry might be used.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A series of novel compounds including urea and bis-urea derivatives with primaquine and substituted benzene moieties were synthesized, demonstrating significant antiproliferative effects against cancer cell lines. These compounds, bridged by urea functionalities, showed moderate to strong activity against breast carcinoma MCF-7 cell line and high antioxidant activity, indicating potential in the development of breast carcinoma drugs and as antioxidant agents (Perković et al., 2016).
Anticholinesterase and Antioxidant Activities
Coumarylthiazole derivatives containing aryl urea/thiourea groups were evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. These compounds exhibited significant inhibitory activity, with certain derivatives showing stronger inhibition and better antioxidant capacities than standard compounds, highlighting their potential in treating diseases associated with cholinesterase inhibition (Kurt et al., 2015).
Isoquinoline and Quinazoline Urea Analogues as Adenosine Receptor Antagonists
Research on isoquinoline and quinazoline urea derivatives showed that they bind to human adenosine A(3) receptors. These derivatives, particularly N-(2-methoxyphenyl)-N'-(2-(3-pyridyl)quinazolin-4-yl)urea, emerged as potent human adenosine A(3) receptor antagonists, suggesting their utility in further characterizing the human A(3) receptor (van Muijlwijk-Koezen et al., 2000).
Novel 1-Substituted Urea and Thiourea Analogues as Antibacterials
A study focusing on novel quinazolinone analogues synthesized 1-substituted urea and thiourea derivatives, showing significant antibacterial activity against S. aureus and E. coli. These findings support the potential of these compounds as effective antibacterial agents (Dhokale et al., 2019).
Synthesis of 3-Benzazecines and Anticholinesterase Activity
The synthesis of new 3-benzazecine-containing compounds, incorporating an endocyclic allene fragment, demonstrated selective acetylcholinesterase inhibitory activities. These findings suggest the potential of these compounds as selective acetylcholinesterase inhibitors, which could be relevant in the treatment of neurodegenerative diseases (Titov et al., 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves the condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with 3-methoxyphenyl isocyanate, followed by the addition of a urea linker. The reaction is carried out under reflux conditions in a suitable solvent.", "Starting Materials": [ "3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one", "3-methoxyphenyl isocyanate", "Urea", "Suitable solvent (e.g. ethanol, methanol, or DMF)" ], "Reaction": [ "Step 1: Dissolve 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one in a suitable solvent and add 3-methoxyphenyl isocyanate. Stir the mixture at room temperature for 1 hour.", "Step 2: Heat the reaction mixture under reflux conditions for 12 hours.", "Step 3: Cool the reaction mixture to room temperature and add urea. Stir the mixture for 2 hours.", "Step 4: Filter the precipitate and wash with a suitable solvent (e.g. ethanol or methanol).", "Step 5: Dry the product under vacuum to obtain (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea as a yellow solid." ] } | |
| 941984-42-5 | |
Formule moléculaire |
C20H22N4O3 |
Poids moléculaire |
366.421 |
Nom IUPAC |
1-(3-butyl-2-oxoquinazolin-4-yl)-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C20H22N4O3/c1-3-4-12-24-18(16-10-5-6-11-17(16)22-20(24)26)23-19(25)21-14-8-7-9-15(13-14)27-2/h5-11,13H,3-4,12H2,1-2H3,(H2,21,23,25) |
Clé InChI |
ZFHPBHPROIUQFW-PTGBLXJZSA-N |
SMILES |
CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


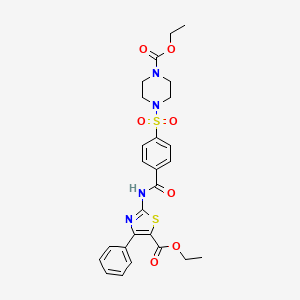
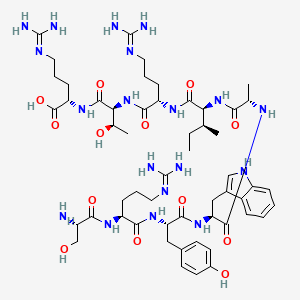
![(1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2424108.png)
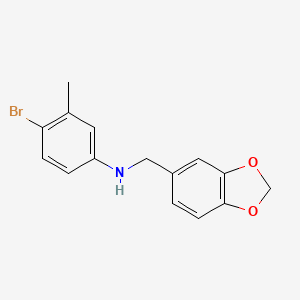

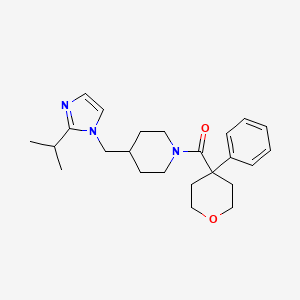
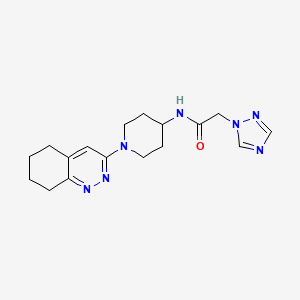
![3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde](/img/structure/B2424118.png)
![N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2424123.png)

![N-(1-cyanocycloheptyl)-2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2424125.png)
![5-Azatricyclo[5.1.0.02,4]octan-6-one](/img/structure/B2424126.png)
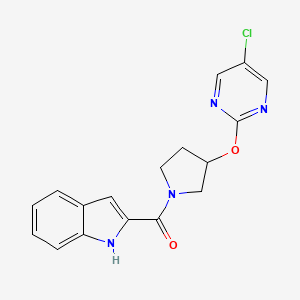
![ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2424128.png)
